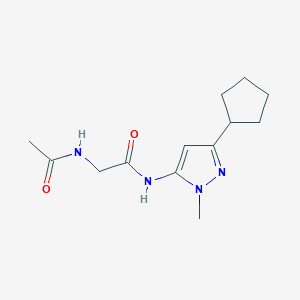![molecular formula C12H20N4O2 B7648378 4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide, also known as EPMC, is a chemical compound that has gained a lot of attention in recent years due to its potential use in scientific research. EPMC is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation.
Wirkmechanismus
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes such as cell growth, proliferation, and differentiation. This compound has been shown to have a higher selectivity towards CK2 compared to other protein kinases, making it a valuable tool for studying the role of CK2 in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models of inflammation. This compound has been shown to have minimal toxicity in animal models, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide has several advantages for lab experiments. It is a selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. This compound has been shown to have minimal toxicity in animal models, making it a potential candidate for drug development. However, this compound has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its use in animal models. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide in scientific research. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the development of more potent and selective inhibitors of CK2 based on the structure of this compound. Finally, the use of this compound in combination with other drugs or therapies may provide a more effective treatment for various diseases.
Synthesemethoden
The synthesis of 4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide involves the reaction of 2-ethylpyrazole-3-carboxylic acid with N-methylmorpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-methylmorpholine and acetic anhydride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide has been widely used in scientific research as a selective inhibitor of CK2. CK2 is a protein kinase that is involved in various cellular processes such as cell growth, proliferation, and differentiation. It has been implicated in the development of various diseases such as cancer, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the activity of CK2 in various cellular and animal models, making it a valuable tool for studying the role of CK2 in these diseases.
Eigenschaften
IUPAC Name |
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-3-16-10(4-5-14-16)8-15-6-7-18-11(9-15)12(17)13-2/h4-5,11H,3,6-9H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJLKMLDMPPCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN2CCOC(C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide](/img/structure/B7648299.png)

![N-[[2-(2-hydroxyethoxy)phenyl]methyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648308.png)

![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)
![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)
![2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7648357.png)
![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)
![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)

![4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648396.png)
![Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate](/img/structure/B7648397.png)